4-[2-Methyl-1-(1-methylethyl)propyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1824346-00-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(2,4-dimethylpentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-9(2)13(10(3)4)11-5-7-12(14)8-6-11/h5-10,13-14H,1-4H3 |
InChI Key |
OJSPJFXLZMMKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methyl 1 1 Methylethyl Propyl Phenol
Retrosynthetic Analysis and Key Precursors for 4-[2-Methyl-1-(1-methylethyl)propyl]phenol
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgsemanticscholar.org For this compound, the primary disconnection occurs at the carbon-carbon bond between the phenolic ring and the branched alkyl side chain.
This disconnection yields two primary synthons: a nucleophilic phenol (B47542) fragment and an electrophilic alkyl fragment. The corresponding synthetic equivalents—the actual reagents used in the synthesis—are phenol and a suitable C7 alkylating agent.
Key Precursors Identified Through Retrosynthetic Analysis:
Aromatic Precursor: Phenol
Aliphatic Precursors (Alkylating Agents):
Alkyl Halide: 2-chloro-2,3-dimethylpentane or 2-bromo-2,3-dimethylpentane
Alkene: 2,3-dimethyl-1-pentene (B165498) or 2,3-dimethyl-2-pentene (B84793)
Alcohol: 2,3-dimethyl-2-pentanol (B1616680)
Classical Synthetic Routes to this compound
Classical methods for synthesizing alkylphenols have been well-established for many years and are often employed in industrial-scale production.
Friedel-Crafts Alkylation Approaches for Phenolic Ring Substitution
The most direct method for synthesizing the target molecule is the Friedel-Crafts alkylation of phenol. wikipedia.org This reaction involves treating phenol with an alkylating agent in the presence of a catalyst. wikipedia.orgdoubtnut.com
Reactants: Phenol and an alkylating agent such as an alkene (2,3-dimethyl-1-pentene), an alcohol (2,3-dimethyl-2-pentanol), or an alkyl halide (2-chloro-2,3-dimethylpentane).
Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) are traditionally used. wikipedia.orgdoubtnut.com Solid acid catalysts, including zeolites, are common in industrial applications. wikipedia.org
Mechanism: The catalyst generates a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-para directing group, but the bulky nature of the alkyl group generally favors substitution at the sterically less hindered para position. doubtnut.com
Challenges associated with Friedel-Crafts alkylation include:
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomeric products.
Polyalkylation: The newly added alkyl group further activates the aromatic ring, making it susceptible to additional alkylation. youtube.comyoutube.com
Regioselectivity: A mixture of ortho and para substituted products is often formed. doubtnut.com
Reductive Alkylation Strategies for Side Chain Construction
To overcome the limitations of direct alkylation, a two-step acylation-reduction sequence is a more reliable strategy.
Friedel-Crafts Acylation: Phenol is first reacted with an acyl halide (e.g., 2,3-dimethylpentanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst. This forms 4-hydroxy-2',3'-dimethylvalerophenone. This reaction is advantageous because the acylium ion intermediate does not undergo rearrangement, and the deactivating effect of the ketone group prevents polyacylation.
Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group (–CH₂–). Two common methods for this reduction are:
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.
Wolff-Kishner Reduction: Involves the use of hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH).
This two-step approach provides better control over the final structure of the alkyl side chain, avoiding the isomer mixtures often seen with direct alkylation.
Multi-Step Conversions from Readily Available Aromatic and Aliphatic Intermediates
Multi-step syntheses offer alternative pathways that can provide high purity and specificity. One such route involves organometallic cross-coupling reactions.
A plausible sequence could begin with a pre-functionalized phenol, such as 4-bromophenol (B116583).
Grignard Reagent Formation: A Grignard reagent is prepared from a suitable branched alkyl halide, for example, by reacting 2-bromo-2,3-dimethylpentane with magnesium metal in an ether solvent.
Cross-Coupling: The Grignard reagent is then coupled with 4-bromophenol (with its hydroxyl group protected if necessary) using a transition metal catalyst, typically one based on palladium or nickel. illinois.edu This forms the desired carbon-carbon bond between the aromatic ring and the alkyl side chain.
Deprotection: If a protecting group was used for the phenolic hydroxyl, it is removed in the final step to yield the target compound.
Modern Synthetic Advancements in this compound Production
Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. nih.gov Catalytic processes are at the forefront of these advancements. numberanalytics.com
Catalytic Methods for Selective Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions have become powerful tools for constructing C(sp²)–C(sp³) bonds under mild conditions with high functional group tolerance. nih.govnumberanalytics.com
Suzuki-Miyaura Coupling: This method involves the reaction of an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) with an alkyl halide in the presence of a palladium catalyst and a base. chemistry.coach
Negishi Coupling: This reaction couples an organozinc reagent, prepared from the corresponding alkyl halide, with a halophenol using a palladium or nickel catalyst. numberanalytics.com
Nickel/Photoredox Dual Catalysis: This emerging technique enables the coupling of alkyl fragments under exceptionally mild conditions. nih.gov It can utilize alternative starting materials like alkyltrifluoroborates or carboxylic acids and is particularly effective for coupling complex, functionalized alkyl groups without the risk of rearrangement that plagues classical methods. nih.gov
These modern catalytic methods offer significant advantages over classical routes, including higher selectivity, broader substrate scope, and the avoidance of harsh acidic conditions.
The table below summarizes the primary synthetic methodologies discussed.
| Method | Aromatic Precursor | Aliphatic Precursor | Key Reagents/Catalysts | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Phenol | Alkene, Alcohol, or Alkyl Halide | AlCl₃, H₂SO₄, Zeolites | Direct, one-step process | Rearrangements, polyalkylation, low regioselectivity |
| Acylation-Reduction | Phenol | Acyl Halide | AlCl₃; then Zn(Hg)/HCl or N₂H₄/KOH | No rearrangements, no polyalkylation, high yield | Two-step process |
| Cross-Coupling | 4-Halophenol | Alkyl Halide | Mg; then Pd or Ni catalyst | High selectivity, mild conditions | Requires pre-functionalized substrates, multi-step |
| Modern Catalysis (e.g., Suzuki, Ni/Photoredox) | 4-Hydroxyphenylboronic acid | Alkyl Halide or Trifluoroborate | Pd or Ni catalyst, photoredox catalyst | High selectivity, excellent functional group tolerance, mild conditions | Catalyst cost and sensitivity |
Stereoselective and Enantioselective Synthesis Considerations
The structure of this compound contains a stereocenter at the carbon atom directly attached to the phenol ring. This chirality means the compound can exist as two distinct enantiomers, which may have different biological activities. Consequently, controlling the stereochemical outcome of the synthesis is of significant interest.
A general synthetic route to this compound involves the Friedel-Crafts alkylation of phenol. In a standard synthesis, reacting phenol with an appropriate alkylating agent in the presence of a Lewis acid catalyst would typically result in a racemic mixture, containing equal amounts of both enantiomers.
To achieve an enantioselective synthesis, which selectively produces one enantiomer over the other, several strategies could be employed:
Use of Chiral Catalysts: The development of chiral Lewis acid catalysts could direct the alkylation to one face of the phenol ring, leading to an excess of one enantiomer.
Chiral Auxiliaries: Attaching a chiral auxiliary to the phenol starting material could create a diastereomeric intermediate. Subsequent alkylation would proceed with facial selectivity due to steric hindrance from the auxiliary, which can then be cleaved to yield the enantiomerically enriched product.
Enzymatic Resolution: A racemic mixture of the final product could be subjected to enzymatic resolution. This process uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
While the synthesis of optically active polymers from achiral substrates has been achieved through asymmetric oxidative phenolic coupling using chiral catalysts, specific enantioselective methods for this compound are not extensively detailed in publicly available literature, highlighting an area for potential research. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. mlsu.ac.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mlsu.ac.innih.gov
Solvent-Free and Aqueous Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. mlsu.ac.in
Solvent-Free Reactions: Performing the alkylation of phenol under solvent-free conditions is a highly desirable green alternative. semanticscholar.org This approach, often facilitated by grinding reactants together or using microwave irradiation, can lead to reduced waste, simpler work-up procedures, and sometimes faster reaction times. semanticscholar.orgresearchgate.net
Aqueous Systems: While traditional Friedel-Crafts reactions are water-sensitive, research into performing similar reactions in water is an active area. Utilizing surfactants to create micelles can allow reactions between hydrophobic organic compounds to proceed in an aqueous medium.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate less waste. primescholars.comnih.gov
The synthesis of this compound via a substitution reaction like Friedel-Crafts alkylation inherently has a lower atom economy than addition reactions because it generates byproducts. primescholars.com For instance, the reaction of phenol with an alkyl halide would produce a hydrogen halide as a byproduct.
| Reactant 1 | Reactant 2 | Catalyst | Desired Product | Byproduct | % Atom Economy (Theoretical) |
| Phenol (C₆H₆O) | 2-Chloro-3-methylpentane (C₆H₁₃Cl) | AlCl₃ | This compound (C₁₅H₂₄O) | HCl | 85.7% |
The % Atom Economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100.
Waste Minimization Strategies that can be applied include:
Catalyst Recycling: Using heterogeneous or supported catalysts that can be easily recovered and reused.
Reagent Selection: Choosing alkylating agents that lead to more benign byproducts.
Process Modification: Adjusting reaction conditions to minimize the formation of side products and reduce the need for downstream purification steps. cornell.eduepa.gov
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring the economic viability of the synthesis.
Process Parameters and Reaction Kinetics
The yield and rate of the synthesis of this compound are influenced by several key process parameters. A systematic study of these parameters, often using a Design of Experiments (DoE) approach, is necessary for optimization.
Key parameters for a typical phenol alkylation reaction include:
Temperature: Affects reaction rate and selectivity. Higher temperatures may increase the rate but can also lead to unwanted side products.
Reactant Molar Ratio: The ratio of phenol to the alkylating agent can influence the extent of reaction and prevent polyalkylation.
Catalyst Type and Loading: The choice of Lewis acid (e.g., AlCl₃, FeCl₃, or solid acid catalysts) and its concentration are critical for catalytic activity and turnover.
Reaction Time: Monitoring the reaction progress over time helps determine the point of maximum conversion without significant product degradation.
| Parameter | Variation | Effect on Yield | Effect on Reaction Rate |
| Temperature | Low → High | Increases, then may decrease due to side reactions | Increases |
| Catalyst Loading | Low → High | Increases to an optimal point, then plateaus | Increases |
| Reactant Ratio (Phenol:Alkylating Agent) | Varies | Optimal ratio maximizes mono-alkylation | Affects concentration-dependent rate |
| Solvent Polarity | Varies | Can influence catalyst activity and solubility | Affects transition state stabilization |
Understanding the reaction kinetics, including the rate-determining step, is crucial for process control and optimization. nih.govosti.gov Kinetic studies can inform the design of the reactor and the optimal conditions for continuous or batch processing.
Purity Assessment of Synthesized this compound
After synthesis, a thorough assessment of the product's purity is required. This involves separating the desired compound from unreacted starting materials, byproducts, and residual solvent. A combination of analytical techniques is typically employed to confirm the identity and quantify the purity of the synthesized this compound.
| Analytical Technique | Purpose | Information Obtained |
| Thin Layer Chromatography (TLC) | Preliminary purity check and reaction monitoring | Qualitative assessment of the number of components in the mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination and identification of volatile impurities | Quantitative purity data and confirmation of molecular weight (m/z). atlantis-press.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | High-resolution separation and precise quantification of the main product and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity confirmation | Confirms the chemical structure and identifies impurities based on characteristic chemical shifts. atlantis-press.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups (e.g., -OH, C-H alkyl, aromatic C=C). atlantis-press.com |
These analytical methods are essential for ensuring the final product meets the required quality specifications for its intended application.
Large-Scale Synthesis Considerations for Industrial Research
The industrial-scale synthesis of this compound, a substituted alkylphenol, requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. While specific large-scale production data for this particular compound is not extensively published, the general principles for the industrial synthesis of alkylphenols provide a clear framework. The dominant method for producing such compounds is the Friedel-Crafts alkylation of phenol. slchemtech.comjk-sci.com
Key considerations for transitioning this synthesis from the laboratory to an industrial plant include catalyst selection, reaction condition optimization, product separation and purification, and waste stream management.
Catalyst Selection and Management:
The choice of catalyst is paramount in large-scale Friedel-Crafts alkylation. While classic Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and present significant challenges in terms of separation, recovery, and waste disposal. researchgate.netgoogle.com Industrial research focuses on heterogeneous solid acid catalysts, such as zeolites, acidic clays, and ion-exchange resins. jk-sci.comwikipedia.org These offer distinct advantages for large-scale operations:
Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by filtration, simplifying the workup process.
Reusability: Many solid acid catalysts can be regenerated and reused over multiple cycles, significantly reducing catalyst cost and waste.
Selectivity: Specific zeolites can offer shape-selectivity, potentially favoring the formation of the desired para-substituted product over ortho- or meta-isomers. wikipedia.org
Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong Lewis acids, allowing for the use of less expensive reactor materials.
The table below compares potential catalyst systems for phenol alkylation in an industrial context.
| Catalyst Type | Advantages for Large-Scale Synthesis | Disadvantages/Challenges |
| Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) | High activity, well-understood mechanism. jk-sci.com | Stoichiometric quantities often required, difficult to separate from product, corrosive, generates acidic aqueous waste. researchgate.net |
| Solid Acid Catalysts (e.g., Zeolites, Nafion) | Easily separable, reusable, non-corrosive, potential for high selectivity, environmentally benign. jk-sci.comwikipedia.org | Can be more expensive initially, may suffer from deactivation over time, mass transfer limitations can affect reaction rates. |
| Supercritical Water (Catalyst-free) | Eliminates the need for a catalyst, environmentally friendly ("green chemistry"). researchgate.netrsc.org | Requires high-pressure and high-temperature equipment, leading to high capital and energy costs. researchgate.net |
Optimization of Reaction Conditions:
Scaling up a reaction requires precise control over process parameters to maximize yield and minimize side reactions, such as polyalkylation. jk-sci.com
Temperature and Pressure: These parameters significantly influence reaction rate and selectivity. For alkylations using gaseous alkenes as alkylating agents, elevated pressure is necessary to ensure sufficient concentration in the reaction phase. google.com The reaction temperature must be carefully controlled to prevent unwanted side reactions or catalyst degradation.
Reactant Ratio: To suppress the formation of di- and tri-alkylated phenols, an excess of the aromatic reactant (phenol) is typically used. jk-sci.com This favors the mono-alkylation product. The unreacted phenol must then be efficiently recovered and recycled back into the process to maintain economic viability.
Solvent: While some alkylations can be performed neat, the use of a solvent can help to control viscosity, improve heat transfer, and influence selectivity. The choice of an industrial solvent is governed by factors such as cost, boiling point (for ease of removal), chemical inertness, and environmental impact.
Product Separation and Purification:
The crude reaction mixture will contain the desired 4-alkylphenol, unreacted phenol, the catalyst (if heterogeneous), and various byproducts (e.g., isomers, poly-alkylated phenols). The industrial purification train must be designed for high throughput and efficiency.
Catalyst Removal: For solid catalysts, this is typically achieved through filtration or centrifugation.
Solvent and Unreacted Phenol Recovery: Fractional distillation is the most common method used to separate the solvent and excess phenol from the product mixture. The recovered materials are then recycled.
Isomer Separation: Separating the desired para-isomer from ortho- and meta-isomers is often the most challenging step. This can be accomplished by:
Fractional Distillation under Reduced Pressure: Exploiting differences in boiling points.
Melt Crystallization: A technique where the mixture is cooled to selectively crystallize the desired isomer, which often has a higher melting point and greater symmetry than other isomers.
Adsorptive Separation: Using molecular sieves that selectively adsorb one isomer over others.
Waste Management and Process Economics:
Chemical Reactivity and Derivatization of 4 2 Methyl 1 1 Methylethyl Propyl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The phenolic ring in 4-[2-Methyl-1-(1-methylethyl)propyl]phenol is considered "activated" towards electrophilic aromatic substitution. The potent activating and ortho-, para-directing effect of the hydroxyl group, combined with the weaker activating effect of the para-alkyl group, strongly directs incoming electrophiles to the positions ortho to the hydroxyl group (C2 and C6). The para position (C4) is blocked by the 2-methyl-1-(1-methylethyl)propyl group, thus simplifying the potential product distribution compared to phenol (B47542) itself. The function of a catalyst in these reactions is typically to generate a strong electrophile that can attack the pi electrons of the aromatic ring. libretexts.org
While specific studies on the halogenation and nitration of this compound are not extensively documented, its reactivity can be predicted from the behavior of other 4-substituted phenols.
Halogenation: The reaction of 4-alkylphenols with halogens such as bromine or chlorine typically proceeds rapidly, even without a Lewis acid catalyst, due to the highly activated nature of the ring. The reaction is expected to yield mono- and di-halogenated products at the ortho positions.
Nitration: The nitration of phenols can be achieved using various nitrating agents. nih.gov For a 4-substituted phenol, the nitration reaction would introduce nitro groups (-NO2) at the ortho positions. nih.gov The reaction conditions can be controlled to favor mono-nitration over di-nitration. For instance, using dilute nitric acid or reagents like sodium nitrate (B79036) in the presence of an acid catalyst can provide mono-substituted products. nih.govsharif.edu More forceful conditions, such as a mixture of concentrated nitric and sulfuric acid, would likely lead to the formation of the dinitro derivative. libretexts.org
| Reaction | Typical Reagents | Expected Major Product(s) |
|---|---|---|
| Monobromination | Br2 in CCl4 | 2-Bromo-4-[2-methyl-1-(1-methylethyl)propyl]phenol |
| Dibromination | Excess Br2 | 2,6-Dibromo-4-[2-methyl-1-(1-methylethyl)propyl]phenol |
| Mononitration | Dilute HNO3 or NaNO2/[Msim]Cl | 2-Nitro-4-[2-methyl-1-(1-methylethyl)propyl]phenol |
| Dinitration | Conc. HNO3, Conc. H2SO4 | 2,6-Dinitro-4-[2-methyl-1-(1-methylethyl)propyl]phenol |
Acylation: Friedel-Crafts acylation and related reactions introduce an acyl group (R-C=O) onto the aromatic ring. For phenolic compounds, the Fries rearrangement of a phenyl ester is a common method for C-acylation. Direct acylation of phenols can also be achieved, often with regioselective outcomes. For example, the acylation of p-cresol (B1678582) with various organic acids in the presence of FeCl3 under microwave conditions has been shown to be a regioselective method for ortho-acylation. researchgate.net For this compound, acylation is expected to occur at the ortho positions, yielding hydroxyacetophenone derivatives.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H). The reaction of phenols with concentrated sulfuric acid typically leads to substitution at the ortho and para positions. Given that the para position is blocked in the title compound, sulfonation would yield the ortho-substituted sulfonic acid. The reaction is often reversible and temperature-dependent, which can be used to control the product distribution in some cases.
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Acylation (e.g., Acetylation) | CH3COCl, AlCl3 or Fries Rearrangement | 2-Acetyl-4-[2-methyl-1-(1-methylethyl)propyl]phenol |
| Sulfonation | Conc. H2SO4 | 2-Hydroxy-5-[2-methyl-1-(1-methylethyl)propyl]benzenesulfonic acid |
Reactions Involving the Hydroxyl Group of this compound
The phenolic hydroxyl group is a key site for derivatization, allowing for the formation of ethers and esters, and it is also susceptible to oxidation.
Etherification: The hydroxyl group can be converted into an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the phenol is first deprotonated by a base (like NaOH or NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is versatile for producing a wide range of alkyl aryl ethers.
Esterification: Phenols react with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides, to form esters. This reaction, often carried out in the presence of a base like pyridine, results in the acylation of the oxygen atom, yielding a phenyl ester. For example, reacting the phenol with isobutyryl chloride would yield the corresponding isobutyrate ester. google.com
| Reaction | Typical Reagents | Product Class | Example Product |
|---|---|---|---|
| Etherification (Methylation) | 1. NaOH 2. CH3I | Alkyl aryl ether | 1-Methoxy-4-[2-methyl-1-(1-methylethyl)propyl]benzene |
| Esterification (Acetylation) | Acetic anhydride (B1165640), Pyridine | Phenyl ester | 4-[2-Methyl-1-(1-methylethyl)propyl]phenyl acetate |
Phenols are susceptible to oxidation, and the products depend on the oxidant and reaction conditions. The hydroxyl group can be oxidized to form quinones or other oxidized compounds. smolecule.com However, for para-substituted phenols like the title compound, the formation of simple p-benzoquinones is not possible. Oxidation with strong oxidizing agents (e.g., chromic acid, Fremy's salt) can lead to the formation of o-quinones or, more likely, complex mixtures resulting from ring opening or polymerization. Milder, more selective oxidants might be employed for specific transformations, though such reactions are highly substrate-dependent.
Reactivity of the Alkyl Side Chain of this compound
Specific research on the reactivity of the 2-methyl-1-(1-methylethyl)propyl side chain in this particular molecule is limited. However, its reactivity can be inferred from general principles of organic chemistry. The alkyl group is a saturated, branched chain. The carbon atom directly attached to the aromatic ring is a tertiary, benzylic carbon.
Benzylic Reactivity: Benzylic positions are typically more reactive towards oxidation and radical halogenation than other alkyl positions. However, the absence of a hydrogen atom at the tertiary benzylic carbon in this molecule means that typical benzylic C-H activation reactions (like oxidation to a ketone) are not possible. Under very harsh oxidative conditions, cleavage of the C-C bond at this position could occur.
Alkyl Reactivity: The remainder of the side chain consists of primary, secondary, and tertiary C-H bonds typical of an alkane. These are generally unreactive except under vigorous conditions, such as free-radical halogenation initiated by UV light. Such a reaction would likely be unselective, leading to a mixture of halogenated products at various positions on the alkyl chain.
Due to the high reactivity of the phenolic ring and the hydroxyl group, any reaction targeting the alkyl side chain would need to be highly selective, and the phenolic hydroxyl group would likely require a protecting group to prevent unwanted side reactions.
Functional Group Transformations within the Branched Propyl Moiety
The "2-methyl-1-(1-methylethyl)propyl" side chain presents several possibilities for functional group interconversion, primarily centered on its benzylic carbon—the carbon atom directly attached to the phenol ring.
Side-Chain Oxidation: Oxidation of the alkyl side chain is a key transformation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize alkylbenzenes. This reaction typically requires the benzylic carbon to have at least one hydrogen atom. libretexts.org In the case of this compound, the benzylic carbon is tertiary and possesses one hydrogen. Under harsh oxidative conditions, this can lead to the cleavage of the C-C bonds of the side chain, ultimately forming 4-hydroxybenzoic acid. libretexts.orgpearson.com
More selective oxidation can be achieved using biocatalytic systems. Research on other p- and m-alkylphenols has demonstrated that cytochrome P450 enzymes can perform selective oxidation of aliphatic C–H bonds. pnas.orgresearchgate.net Such enzymatic systems can introduce hydroxyl groups into the alkyl chain in a controlled, regio-, and stereoselective manner, a feat that is challenging to achieve with conventional chemical methods. pnas.orgresearchgate.net This approach could theoretically be used to generate hydroxylated derivatives of the branched propyl group, creating valuable functionalized intermediates. pnas.org
Selective Modifications at Specific Carbon Centers
Achieving selective modification at a specific carbon within the bulky "2-methyl-1-(1-methylethyl)propyl" group is a significant synthetic challenge. The reactivity of the C-H bonds varies, with the benzylic position being the most activated due to the stability of the resulting benzylic radical or carbocation intermediate.
Benzylic Functionalization: The tertiary C-H bond at the benzylic position is the most likely site for initial attack in radical-mediated reactions, such as free-radical halogenation. This selectivity is driven by the enhanced stability of the tertiary benzylic radical that forms as an intermediate.
Biocatalytic C-H Oxidation: As mentioned, enzymatic approaches offer the highest degree of selectivity. Chemomimetic biocatalytic systems have been developed that can selectively oxidize the aliphatic C-H bonds of various alkylphenols. pnas.orgresearchgate.net These systems can differentiate between various C-H bonds within a side chain, potentially allowing for the hydroxylation of specific, less-activated carbons, thereby overcoming the challenges of chemo- and regioselectivity faced by traditional chemical oxidation. pnas.org
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving alkylphenols is crucial for controlling product distribution and optimizing reaction conditions. This involves detailed kinetic studies and an appreciation for the role of catalysts in directing reaction pathways.
Reaction Mechanism Elucidation through Kinetic Studies
Kinetic studies on analogous phenolic compounds provide insight into the probable reaction rates for this compound. The rates of electrophilic substitution on the aromatic ring and oxidation reactions are highly dependent on the nature of the substituents.
The reaction of phenols with oxidants like ozone and hydroxyl radicals (OH•) has been kinetically modeled. For instance, the second-order kinetic rate constant for the reaction of OH• with nonylphenol and octylphenol (B599344) ethoxylates was calculated to be 1.1 × 10¹⁰ M⁻¹ s⁻¹. researchgate.net The large, electron-donating alkyl group in this compound is expected to result in a high reaction rate constant with strong oxidants.
The table below presents second-order rate constants for the reaction of various substituted phenols with ozone, illustrating the influence of substituents on reactivity.
| Compound | Second-Order Rate Constant (k) with Ozone (M⁻¹ s⁻¹) |
| Phenol | 5.06 x 10⁶ |
| 4-Methylphenol | 2.1 x 10⁸ (with HOBr) |
| 2,4-Dinitrophenol | ~8.4 x 10⁴ (estimated) |
| 2,4,6-Trichlorophenol | 1.4 x 10³ (with HOBr) |
Data compiled from studies on ozonation and bromination kinetics, which show trends based on substituent electronic effects. acs.orgnih.govresearchgate.net
The data indicate that electron-donating groups (like alkyl groups) increase the reaction rate, while electron-withdrawing groups (like nitro and chloro groups) decrease it. Therefore, this compound is expected to exhibit a high rate constant for such oxidation reactions.
Role of Catalysis in Directing Reaction Pathways
Catalysis is fundamental to controlling the reactivity of alkylphenols, enabling transformations like dealkylation, isomerization, and selective C-H functionalization.
Zeolite Catalysis for Dealkylation: Acidic zeolites, particularly H-ZSM-5, are effective catalysts for the dealkylation of 4-alkylphenols to produce phenol and the corresponding olefin. ugent.bersc.orgresearchgate.net This process is a key step in valorizing lignin-derived bio-oils. ugent.beacs.org Mechanistic studies, including density functional theory (DFT) simulations, have elucidated the reaction pathway and the origins of reactivity differences among various alkylphenols. ugent.beacs.org
The observed reactivity trend for dealkylation is: 4-isopropylphenol > 4-n-propylphenol > 4-ethylphenol ugent.beacs.org
This trend is attributed to the stability of the carbenium ion intermediate formed during the reaction; the secondary carbenium ion from the isopropyl group is more stable than the primary carbenium ions from n-propyl or ethyl groups, leading to a lower activation energy. ugent.beacs.org Given that the "2-methyl-1-(1-methylethyl)propyl" group would form a tertiary carbenium ion upon cleavage, its dealkylation is expected to be facile under these conditions. A critical factor in maintaining catalyst activity is the co-feeding of steam, which prevents catalyst deactivation by promoting the desorption of phenol from the active sites. ugent.beresearchgate.net
Acid-Catalyzed Alkylation and Rearrangement: Acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), are used for the alkylation of phenol with olefins. nih.govresearchgate.netsemanticscholar.org Mechanistic studies show that the reaction can proceed through a neutral pathway to initially form a phenolic ether (O-alkylation), which is energetically favored. nih.govresearchgate.net This ether can then undergo an intramolecular rearrangement to the more stable C-alkylated products (ortho- and para-isomers). nih.gov Protonation of the ether intermediate significantly lowers the transition barriers for this migration. researchgate.net
Metal Catalysis for C-H Functionalization: Transition metal catalysis offers pathways to functionalize phenols in ways not dictated by the intrinsic electronic preferences of the molecule. For example, ruthenium-based catalysts have been developed for the meta-selective C-H alkylation of phenol derivatives. acs.orgamericanelements.comacs.org This is achieved by using a directing group that positions the metal catalyst in proximity to the meta C-H bond, overriding the natural ortho, para directing effect of the hydroxyl group. researchgate.netacs.org
Synthesis of Novel Derivatives and Analogues of this compound
The derivatization of this compound can lead to novel molecules with tailored properties for specific applications, particularly in the realm of material science.
Structurally Modified Phenols for Material Science Applications
Alkylphenols are crucial building blocks for a variety of materials, most notably phenolic resins and as additives for functional polymers. wikipedia.org
Phenolic Resins: Long-chain alkylphenols are used to produce alkyl phenolic resins through condensation reactions with aldehydes like formaldehyde. foreverest.netchembroad.comabelinpolymers.in These resins are widely used as tackifiers and modifying agents in the rubber industry, as well as in adhesives, coatings, and printing inks. foreverest.netgoogle.com The nature of the alkyl group significantly influences the properties of the resulting polymer. A large, branched group like the one in this compound would be expected to enhance the resin's solubility in nonpolar matrices and impact its softening point and tackiness. chembroad.comgoogle.com
Functional Polymers: Phenolic compounds can be polymerized using enzyme-catalyzed methods, such as peroxidase-catalyzed polymerization, to create functional polymers. nih.gov These phenol-based polymers can serve as potent antioxidants and stabilizers when blended with conventional plastics like polyethylene, which are used in food packaging. nih.govmdpi.com The polymeric nature of these antioxidants offers advantages over monomeric phenols, including lower volatility and a reduced tendency to migrate out of the host polymer. nih.gov Derivatizing this compound and subsequently polymerizing it could yield high-performance antioxidant additives for various material applications.
Exploration of Functionalized Side Chains
The chemical modification of the alkyl side chain of this compound presents a pathway to novel derivatives with potentially altered physical and chemical properties. While research specifically detailing the functionalization of the 2-methyl-1-(1-methylethyl)propyl side chain is limited, the reactivity of analogous alkylated phenols provides a framework for predicting potential transformations. The exploration of these reactions primarily revolves around oxidation and biocatalytic methods, which target the aliphatic C-H bonds of the side chain.
One of the most well-established reactions for alkyl groups attached to an aromatic ring is side-chain oxidation. libretexts.org This reaction typically involves the use of strong oxidizing agents, such as chromic acid or potassium permanganate. youtube.com For an oxidation reaction to occur at the benzylic carbon (the carbon atom directly attached to the aromatic ring), the presence of at least one benzylic hydrogen atom is required. libretexts.org In the case of this compound, the benzylic carbon is bonded to a hydrogen, making it susceptible to oxidation. This process generally leads to the formation of a carboxylic acid at the benzylic position, with the cleavage of the rest of the alkyl chain. libretexts.orgyoutube.com
The mechanism for this transformation is complex and not fully elucidated, but it is understood to be initiated by the attack on the benzylic C-H bond. libretexts.org The stability of the benzylic radical intermediate, due to resonance with the aromatic ring, facilitates this reaction. libretexts.org
| Substrate | Oxidizing Agent | Product | Reference |
| Toluene | Chromic Acid | Benzoic Acid | youtube.com |
| Ethylbenzene | Potassium Permanganate | Benzoic Acid | youtube.com |
| Isopropylbenzene | Potassium Permanganate | Benzoic Acid | youtube.com |
More controlled and selective oxidation of alkylphenol side chains can be achieved through biocatalytic systems. nih.govpnas.org Research has demonstrated the use of enzymes from microorganisms, such as Corynebacterium glutamicum, to selectively oxidize aliphatic C-H bonds in p- and m-alkylated phenols. nih.govpnas.org This enzymatic approach can lead to the introduction of hydroxyl groups at various positions on the alkyl side chain, offering a degree of precision that is challenging to achieve with conventional chemical oxidants. nih.gov
For instance, a biocatalytic system can hydroxylate the terminal methyl group of a side chain or other secondary carbons, producing valuable functionalized intermediates. pnas.org This method avoids the often harsh conditions and lack of selectivity associated with strong chemical oxidants. nih.gov The substrate specificity of the enzyme plays a crucial role in determining the position of hydroxylation. pnas.org
| Substrate | Biocatalytic System | Key Transformation | Reference |
| p-Alkylphenols | CreHI/CreJEF/CreD from C. glutamicum | Selective hydroxylation of aliphatic C-H bonds | nih.govpnas.org |
| m-Alkylphenols | CreHI/CreJEF/CreD from C. glutamicum | Generation of various oxidized products on the side chain | pnas.org |
Free radical-mediated reactions offer another potential avenue for side-chain functionalization. youtube.com However, the phenolic hydroxyl group is a potent scavenger of free radicals, which can complicate reactions intended for the alkyl side chain. cmu.edu The hydrogen atom of the hydroxyl group is readily abstracted by radicals, leading to the formation of a stable phenoxyl radical. researchgate.net This inherent reactivity of the phenol moiety can compete with and often dominates over reactions at the less reactive C-H bonds of the alkyl side chain.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2 Methyl 1 1 Methylethyl Propyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete map of the proton and carbon framework and their connectivities can be established.
The ¹H NMR spectrum of this compound provides information on the chemical environment and neighboring protons for each unique proton in the molecule. The aromatic protons typically appear as doublets in the downfield region due to their distinct electronic environments. The aliphatic protons of the complex propyl side chain resonate in the upfield region, with their multiplicities revealing adjacent proton couplings. The phenolic hydroxyl proton usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons exhibit signals in the downfield region, with the carbon atom attached to the hydroxyl group being the most deshielded. The carbons of the alkyl substituent appear in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are based on established increments for substituted aromatic and aliphatic systems.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Phenolic OH | 4.5 - 5.5 | broad singlet |
| Aromatic H (ortho to OH) | 6.7 - 6.9 | doublet |
| Aromatic H (meta to OH) | 7.0 - 7.2 | doublet |
| CH (benzylic) | 2.5 - 2.7 | doublet |
| CH (isopropyl) | 1.8 - 2.0 | multiplet |
| CH (isobutyl) | 1.7 - 1.9 | multiplet |
| CH₃ (isopropyl) | 0.8 - 1.0 | doublet |
| CH₃ (isobutyl) | 0.7 - 0.9 | doublet |
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (aromatic, attached to OH) | 150 - 155 |
| C (aromatic, attached to alkyl) | 135 - 140 |
| CH (aromatic) | 128 - 130 |
| CH (aromatic) | 115 - 117 |
| CH (benzylic) | 45 - 50 |
| CH (isopropyl) | 30 - 35 |
| CH (isobutyl) | 28 - 33 |
| CH₃ (isopropyl) | 20 - 25 |
| CH₃ (isobutyl) | 18 - 23 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the benzylic proton and the adjacent methine proton of the isobutyl group. Similarly, couplings between the protons of the isopropyl and isobutyl moieties would be evident, allowing for the complete mapping of the alkyl side chain's proton network.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the benzylic proton and the aromatic carbons, as well as the carbons of the isopropyl group. The aromatic protons would show correlations to neighboring aromatic carbons and the benzylic carbon, confirming the substitution pattern on the phenol (B47542) ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₃H₂₀O. The high accuracy of the mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.
Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₂₀O |
| Exact Mass | 192.1514 |
| Monoisotopic Mass | 192.151415 |
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Benzylic cleavage: The bond between the benzylic carbon and the rest of the alkyl chain is prone to cleavage, leading to the formation of a stable benzylic cation.
Loss of alkyl groups: Fragmentation of the propyl side chain can occur through the loss of methyl or isopropyl radicals.
Rearrangements: Phenolic compounds can undergo characteristic rearrangements upon ionization.
Predicted Key Mass Fragments for this compound in MS/MS
| m/z Value (Predicted) | Proposed Fragment Structure/Loss |
| 192 | [M]⁺ (Molecular ion) |
| 177 | [M - CH₃]⁺ |
| 149 | [M - C₃H₇]⁺ |
| 107 | [HOC₆H₄CH₂]⁺ (Benzylic cation) |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl side chain would appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol would be visible around 1200-1260 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also provide information on the vibrational modes of the molecule. Aromatic ring vibrations, particularly the ring breathing mode, often give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups would also be Raman active.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (phenolic) | 3200 - 3600 (broad) | Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Strong |
| C-O stretch (phenol) | 1200 - 1260 | Moderate |
| C-H bend (aliphatic) | 1350 - 1470 | Moderate |
| Aromatic ring breathing | Weak | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenol and its derivatives exhibit characteristic absorption bands in the ultraviolet region arising from π→π* transitions of the aromatic ring. bioone.org Phenol itself typically shows two main absorption bands: a primary band (¹Lₐ) around 210 nm and a secondary band (¹Lₑ) around 270 nm. nih.govbgu.ac.il
The substitution of an alkyl group on the aromatic ring generally causes a small red shift (a shift to longer wavelengths) of these absorption maxima. bioone.org This is known as a bathochromic shift. Therefore, for this compound, one would expect absorption maxima slightly shifted to longer wavelengths compared to unsubstituted phenol. The exact position of these maxima would be dependent on the solvent used due to solvatochromic effects. nih.gov
Table 2: Expected UV-Vis Absorption Maxima (Illustrative)
| Transition | Approximate λₘₐₓ in Non-polar Solvent (nm) |
|---|---|
| Primary Band (¹Lₐ) | ~215 - 225 |
X-Ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the alkyl group. nih.gov
The analysis would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. This technique is fundamental for unambiguously confirming the molecular structure and providing insights into solid-state properties. wikipedia.orgdntb.gov.ua
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. journals.ac.za As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer.
For this compound, GC-MS analysis would provide a retention time, which is characteristic of the compound under specific chromatographic conditions. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breaking of the molecule into smaller, charged fragments, would provide valuable structural information, often showing characteristic losses of alkyl fragments from the parent structure. mdpi.com This fragmentation pattern serves as a "fingerprint" for the compound. nih.gov
HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. nih.govresearchgate.net For phenolic compounds, reverse-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). impactfactor.orgphcogres.com
The analysis of this compound by HPLC would yield a characteristic retention time. Purity can be assessed by the presence of a single, sharp peak. Several detection methods can be coupled with HPLC:
UV-Vis Detector: Based on the UV-Vis absorbance of the compound, this is a common detector for phenolic compounds. mdpi.com
Diode Array Detector (DAD): Provides UV-Vis spectra of the eluting peaks, aiding in identification. nih.gov
Mass Spectrometry (LC-MS): Provides mass information, offering a high degree of certainty in identification.
HPLC is crucial for purity assessment, quantitative analysis, and the separation of potential isomers or impurities from the synthesis of this compound. taylorandfrancis.com
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol (B129727) |
Advanced Separation Methods for Isomeric Forms
The molecular structure of this compound contains a chiral center at the carbon atom bonded to the phenol ring, an isopropyl group, and a methylpropyl group. The presence of this stereocenter gives rise to the existence of enantiomeric isomers. The separation of these enantiomers is crucial for characterizing their individual biological activities and physicochemical properties. While specific documented methods for the enantioselective separation of this compound are not extensively reported in publicly available literature, advanced separation methodologies employed for structurally analogous chiral alkylphenols can be considered highly applicable. These techniques primarily include High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the resolution of enantiomers. The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energies. For alkylphenols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol, ethanol), is critical in modulating the retention and resolution of the enantiomers.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.comchromatographyonline.com SFC employs a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comafmps.be This technique often provides faster separations and higher efficiencies compared to HPLC due to the low viscosity and high diffusivity of the mobile phase. chromatographyonline.comafmps.be For the separation of chiral compounds, including those with structures similar to this compound, SFC is frequently paired with the same types of polysaccharide-based CSPs used in HPLC. researchgate.net The addition of a small amount of a polar co-solvent (modifier), such as methanol or ethanol, is typically necessary to achieve good peak shapes and enantioselectivity. researchgate.net
Capillary Electrophoresis (CE) offers another high-efficiency approach for the enantiomeric separation of charged or chargeable analytes. nih.govchromatographytoday.com For phenolic compounds, separation is typically achieved in a capillary filled with a background electrolyte containing a chiral selector. nih.govnih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including phenols. nih.govnih.gov The principle of separation is based on the differential binding affinities of the enantiomers with the chiral selector, which results in different electrophoretic mobilities. The pH of the background electrolyte is a crucial parameter as it influences the charge of the phenolic analyte and the electroosmotic flow.
The selection of the most appropriate advanced separation method and the specific conditions would require empirical method development. A screening approach, testing different chiral stationary phases (for HPLC and SFC) or chiral selectors (for CE) along with various mobile phase or background electrolyte compositions, is a common strategy to identify the optimal separation conditions for a new chiral compound like this compound.
The following table summarizes potentially applicable advanced separation methods for the isomeric forms of this compound, based on methodologies used for structurally related chiral compounds.
| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Buffer | Detection | Key Parameters for Optimization |
| HPLC | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | n-Hexane/Isopropanol, n-Hexane/Ethanol | UV | Mobile phase composition, flow rate, temperature |
| SFC | Polysaccharide-based CSPs (e.g., Chiralpak series) | Supercritical CO2 with alcohol modifier (e.g., Methanol, Ethanol) | UV, MS | Co-solvent percentage, back pressure, temperature, flow rate |
| CE | Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) | Phosphate or borate (B1201080) buffer at a specific pH containing the chiral selector | UV | Type and concentration of chiral selector, buffer pH, voltage, temperature |
Theoretical and Computational Studies of 4 2 Methyl 1 1 Methylethyl Propyl Phenol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, these methods provide a detailed understanding of its molecular structure and behavior at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, can be used to determine the most stable three-dimensional arrangement of its atoms. nih.govnih.gov This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-O | 1.36 Å |
| O-H | 0.96 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C (alkyl) | 1.53 - 1.55 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-C (aromatic) | 119.5 - 120.5° | |
| C-C-C (alkyl) | 109.0 - 112.0° | |
| Dihedral Angle | H-O-C-C | ~180° (anti-periplanar) |
| C(aromatic)-C(alkyl)-C(alkyl)-C(alkyl) | Variable (multiple conformers) |
Note: The data in this table is illustrative and based on typical values for similar phenolic compounds calculated using DFT methods.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, thus relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. libretexts.orgyoutube.com
For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group and the alkyl substituent. The LUMO, conversely, is likely distributed over the aromatic ring, representing the region susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted phenols, the presence of electron-donating groups like the bulky alkyl chain in this compound tends to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.5 to -1.9 |
| HOMO-LUMO Gap | 3.9 to 4.7 |
Note: These values are typical for substituted phenols and serve as an illustrative example of what FMO analysis would yield.
Molecular Dynamics (MD) Simulations for Conformation and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility and intermolecular interactions of molecules like this compound.
Conformational Analysis of the Branched Alkyl Side Chain
The 2-methyl-1-(1-methylethyl)propyl side chain of the title compound is highly flexible, with multiple rotatable bonds. This flexibility gives rise to a variety of possible three-dimensional arrangements, or conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations. By simulating the molecule's motion over time, researchers can observe the transitions between different conformations and determine their relative populations. The steric bulk of the isopropyl and methyl groups on the side chain will create significant rotational barriers, leading to preferred conformations that minimize steric strain. smolecule.com
Table 3: Hypothetical Relative Energies of Different Alkyl Side Chain Conformations
| Conformer | Dihedral Angle (Car-C-C-C) | Relative Energy (kcal/mol) |
| A (Staggered) | ~180° | 0.0 (most stable) |
| B (Gauche) | ~60° | 1.5 - 2.5 |
| C (Eclipsed) | ~0° | > 5.0 (least stable) |
Note: This table presents a simplified, hypothetical scenario to illustrate the expected outcomes of a conformational analysis.
Intermolecular Interactions in Solvated or Crystalline States
MD simulations are also powerful tools for studying how molecules interact with their environment, such as in a solvent or in a solid, crystalline state. For this compound, these simulations can reveal the nature and strength of intermolecular forces. In a polar solvent like water or ethanol, the phenolic hydroxyl group would act as both a hydrogen bond donor and acceptor, forming strong interactions with the solvent molecules. In a nonpolar solvent, the bulky, hydrophobic alkyl chain would dominate the interactions through van der Waals forces. In a simulated crystalline state, MD can predict the packing arrangement of the molecules and identify the key intermolecular interactions, such as hydrogen bonding networks and π-π stacking of the aromatic rings, that stabilize the crystal lattice.
Prediction of Spectroscopic Parameters using Computational Methods
Computational methods, particularly DFT, are frequently used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.govresearchgate.net
For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating the vibrational frequencies of its various bonds. These predicted frequencies can help in the assignment of experimentally observed IR absorption bands to specific molecular vibrations, such as the characteristic O-H stretch of the phenol group, the C-H stretches of the alkyl chain and aromatic ring, and the C=C stretching vibrations within the aromatic ring.
Similarly, computational methods can predict the nuclear magnetic resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus, the chemical shifts for both ¹H and ¹³C NMR can be predicted. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1260 |
Note: The data in this table is illustrative of typical results from DFT calculations for phenolic compounds.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic OH | 4.5 - 5.5 | - |
| Aromatic CH | 6.7 - 7.2 | 115 - 130 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-Alkyl | - | 135 - 140 |
| Alkyl CH | 1.5 - 3.0 | 30 - 50 |
| Alkyl CH₃ | 0.8 - 1.2 | 15 - 25 |
Note: These chemical shift ranges are typical for the described structural motifs and serve as an example of computationally predicted NMR data.
Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts
There is no available research on the structure-activity relationships (SAR) of this compound in non-biological contexts. Such studies would typically investigate how the molecule's specific structural features influence its chemical reactivity, antioxidant potential in a non-biological system, or its performance as a chemical intermediate or additive. While computational methods are frequently used to establish these relationships for various compounds, this specific phenol derivative has not been the subject of such published investigations. nih.govmdpi.com
Computational Approaches for Predicting Material Properties
No computational studies predicting the material properties of this compound were found in the reviewed literature. Research in this area would involve using computational tools to predict physical and chemical properties such as thermal stability, electronic properties (e.g., HOMO/LUMO energy levels), solubility, or behavior in polymeric systems. Despite the power of these predictive methods in materials science, they have not been applied to this specific compound in any publicly available research. nih.govnih.gov
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Applications of 4 2 Methyl 1 1 Methylethyl Propyl Phenol in Advanced Materials and Chemical Technologies
Use as an Intermediate in the Synthesis of Specialty Chemicals
Precursor for Agrochemicals or Industrial Additives (non-biological)
As a substituted phenol (B47542), 4-[2-Methyl-1-(1-methylethyl)propyl]phenol holds potential as a precursor in the synthesis of various non-biological industrial products. The hydroxyl group on the phenol ring is a reactive site for various chemical modifications, making it a versatile building block.
Agrochemicals: Phenolic compounds are foundational in the synthesis of a variety of agrochemicals. The bulky alkyl group in this compound could be leveraged to enhance the lipophilicity of a potential agrochemical, which can influence its absorption and translocation within target organisms. While direct synthesis pathways originating from this specific phenol are not widely documented, the general reactivity of phenols suggests it could be a viable starting material for creating more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.
Industrial Additives: A significant application for hindered phenols is in their role as antioxidants and stabilizers in plastics, elastomers, and lubricants. vinatiorganics.comamfine.com The steric hindrance provided by the bulky alkyl group in this compound is a key feature for antioxidant activity. This structural arrangement allows the phenolic proton to be readily donated to scavenge free radicals, while the resulting phenoxy radical is stabilized by the bulky substituent, preventing it from initiating further degradation reactions. This property is crucial in protecting polymers from thermal and oxidative degradation during processing and end-use. vinatiorganics.com
Table 1: Potential Industrial Additive Applications based on Hindered Phenol Chemistry
| Additive Type | Potential Function of this compound Derivatives | Relevant Industries |
| Antioxidants | Protection of polymers (e.g., polyolefins, styrenics) against degradation. | Plastics, Rubber, Adhesives |
| Stabilizers | Enhancement of thermal and light stability in various materials. | Coatings, Elastomers |
| Lubricant Additives | Prevention of oxidative breakdown in industrial and automotive lubricants. | Automotive, Manufacturing |
Building Block for Functional Dyes and Pigments
Phenolic compounds have historically served as important intermediates in the synthesis of dyes and pigments. The electron-rich nature of the phenol ring makes it susceptible to electrophilic substitution reactions, which are fundamental to the creation of chromophoric systems.
Application in Analytical Chemistry as a Reagent or Standard
The utility of this compound in analytical chemistry can be inferred from the analytical methodologies applied to other alkylphenols.
Development of Analytical Methods for Related Compounds
Given the structural similarities to other industrially relevant alkylphenols, this compound could serve as a model compound or an internal standard in the development of analytical methods for this class of substances. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are commonly employed for the separation and detection of alkylphenols. The development of robust analytical methods is crucial for monitoring these compounds in various matrices.
Calibration Standards for Chromatographic Analyses
In quantitative analytical chemistry, the availability of pure reference standards is essential for accurate calibration. This compound, if available in a highly purified form, could be utilized as a calibration standard for the chromatographic analysis of other structurally related hindered phenols. Its distinct retention time and mass spectral fragmentation pattern would allow for its use in creating calibration curves to quantify other similar compounds in complex samples. The availability of such standards is critical for environmental monitoring, quality control in industrial processes, and research applications.
Potential for this compound in Niche Industrial Processes
Beyond broad applications, the specific structure of this compound may lend itself to more specialized, niche industrial processes. The significant steric hindrance around the phenolic hydroxyl group could be exploited in applications requiring highly selective reactivity.
For instance, in polymer chemistry, it could be investigated as a co-monomer or a chain-terminating agent in polymerization reactions where precise control over molecular weight and branching is required. The bulky side group could impart unique physical properties to the resulting polymer, such as a higher glass transition temperature or altered solubility characteristics.
Another potential niche application could be in the formulation of specialty chemicals where its antioxidant properties are needed in a specific chemical environment or at elevated temperatures where less stable antioxidants might fail. Its compatibility with various organic matrices could also make it a candidate for use in high-performance fluids or specialized coatings.
Patents and Commercial Research Directions for this compound
A review of patent literature indicates a broad interest in hindered phenol antioxidants for various applications. google.comgoogle.comjustia.com While patents specifically naming this compound are not prominent, it falls under the broader class of sterically hindered phenols that are the subject of extensive research and development.
Commercial research in this area is largely driven by the need for more effective and specialized antioxidants and stabilizers for polymers and other materials. stabilization-technologies.com Key research directions likely include:
Synthesis of Novel Hindered Phenols: Companies are continuously exploring new hindered phenol structures to achieve improved performance characteristics such as higher thermal stability, lower volatility, and better compatibility with polymer matrices.
Synergistic Antioxidant Systems: Research is ongoing into the development of antioxidant packages that combine hindered phenols with other types of stabilizers (e.g., phosphites, thioesters) to achieve synergistic effects. amfine.com
Applications in High-Performance Materials: There is a growing demand for antioxidants that can perform under extreme conditions, such as in high-temperature engineering plastics and specialty elastomers.
While direct commercial research on this compound is not widely publicized, its properties as a hindered phenol place it within a class of compounds of significant industrial interest. Future research may focus on its specific synthesis, purification, and performance evaluation in various applications, potentially leading to its commercialization as a specialty chemical.
Environmental and Green Chemistry Perspectives of 4 2 Methyl 1 1 Methylethyl Propyl Phenol
Environmental Fate and Transport Studies (non-biological)
The environmental distribution of a chemical is largely governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For alkylphenols, these properties are influenced by the length and branching of the alkyl chain. Generally, LCAPs exhibit low water solubility and a high affinity for organic matter, which dictates their movement and persistence in the environment. wur.nl
Degradation Pathways in Environmental Matrices (e.g., soil, water)
Once released into the environment, 4-[2-Methyl-1-(1-methylethyl)propyl]phenol is expected to partition between water, soil, and sediment. Due to the hydrophobic nature of the long, branched alkyl chain, a significant portion of the compound is likely to adsorb to organic matter in soil and sediment. This partitioning behavior can lead to its accumulation in these compartments. nih.gov
In aquatic systems, alkylphenols can be transported with suspended solids and eventually settle in the sediment. The degradation of alkylphenols in soil and sediment is influenced by factors such as microbial activity, oxygen availability, and the presence of other organic matter. Under aerobic conditions, biodegradation can occur, although the branched structure of the alkyl chain in this compound may hinder rapid microbial breakdown compared to linear alkylphenols. nih.gov Anaerobic degradation in deeper sediments is generally a much slower process. nih.gov
It is important to note that a primary environmental source of some alkylphenols is the degradation of alkylphenol ethoxylates (APEs), which are widely used surfactants. nih.govresearchgate.net These compounds biodegrade into more persistent alkylphenols. nih.gov
Photodegradation and Hydrolysis Mechanisms
Photodegradation: Alkylphenols present in the atmosphere are susceptible to indirect photolysis by hydroxyl radicals. service.gov.uk For many alkylphenols, the estimated atmospheric half-lives are on the order of a few hours. service.gov.uk In aquatic environments, direct photodegradation by sunlight can occur, particularly in the upper layers of water bodies where light penetration is sufficient. The phenolic hydroxyl group can facilitate the absorption of UV radiation, leading to the generation of reactive species and subsequent degradation. However, for many alkylphenols, photodegradation in water is considered a less significant removal process compared to microbial degradation and partitioning to sediment. The effectiveness of photodegradation can be influenced by water clarity, depth, and the presence of other light-absorbing substances.
Hydrolysis: Alkylphenols are generally not expected to be susceptible to hydrolysis under typical environmental conditions (i.e., neutral pH). service.gov.ukfachoekotoxikologie.de The ether linkage in alkylphenol ethoxylates can be subject to cleavage, but the carbon-carbon and carbon-oxygen bonds in the alkylphenol molecule itself are relatively stable to hydrolysis. fachoekotoxikologie.de Therefore, this pathway is not considered a significant contributor to the environmental degradation of this compound.
Monitoring and Detection of this compound in Environmental Samples
The detection of trace levels of alkylphenols in complex environmental matrices such as water, soil, and biota requires sophisticated analytical techniques.
Analytical Method Development for Environmental Trace Analysis
The analysis of alkylphenols in environmental samples typically involves a multi-step process including extraction, clean-up, and instrumental analysis.
Extraction Techniques:
Solid-Phase Extraction (SPE): This is a common method for extracting alkylphenols from water samples. The sample is passed through a solid sorbent material that retains the analytes, which are then eluted with a small volume of solvent.
Ultrasonic Assisted Solvent Extraction (UASE): For solid matrices like soil and sediment, UASE is frequently employed to extract the target compounds into an organic solvent. dphen1.comnih.gov
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to enhance the extraction efficiency from solid samples. dphen1.com
Soxhlet Extraction: A classical method that provides exhaustive extraction from solid samples, though it can be time-consuming and require larger solvent volumes. dphen1.com
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of phenolic compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become an increasingly popular method due to its high sensitivity and selectivity for a wide range of compounds, including those that are not amenable to GC analysis without derivatization. nih.govnih.gov
The following table summarizes common analytical approaches for alkylphenols in environmental samples.
| Analytical Technique | Sample Matrix | Typical Extraction Method | Detection Limits |
| GC-MS | Water, Soil, Sediment | SPE, UASE, Soxhlet | ng/L to µg/kg |
| LC-MS/MS | Water, Soil, Sediment, Biota | SPE, UASE, PLE | pg/L to ng/kg |
This table presents generalized information for the analysis of alkylphenols.
Survey of Environmental Occurrence (if any)
Surface Waters: Rivers, lakes, and estuaries have shown contamination with alkylphenols, often associated with wastewater treatment plant effluents. nih.gov
Sediments: Due to their hydrophobic nature, alkylphenols tend to accumulate in sediments, where concentrations can be significantly higher than in the overlying water. nih.gov
Wastewater and Sewage Sludge: Alkylphenols are frequently detected in both treated wastewater and sewage sludge, which can be a source of their release to the environment. nih.gov
The concentrations of these related alkylphenols can vary widely depending on the proximity to sources of contamination and the specific characteristics of the environmental matrix.
Sustainable Synthesis and Lifecycle Assessment Considerations
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alliancechemical.com
The traditional synthesis of alkylphenols involves the Friedel-Crafts alkylation of phenol (B47542) with an appropriate alkene, often using strong acid catalysts. wikipedia.org From a green chemistry perspective, this process can be improved by:
Catalyst Selection: Replacing hazardous and corrosive acid catalysts with solid acid catalysts, such as zeolites, can simplify catalyst recovery and reduce waste.
Solvent Choice: Utilizing greener solvents or solvent-free conditions can minimize the environmental impact of the synthesis. sigmaaldrich.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Lifecycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal or recycling. adelaide.edu.aumdpi.com A comprehensive LCA for this compound would evaluate:
Cradle-to-Gate: The environmental footprint of raw material acquisition and the manufacturing process.
Use Phase: The potential for release and exposure during its application.
End-of-Life: The environmental fate and impacts after its intended use, including degradation and potential for recycling.
Conducting an LCA can help identify hotspots in the product's lifecycle where environmental performance can be improved, for instance, by optimizing the synthesis process to reduce energy consumption or by designing the molecule for enhanced biodegradability. mdpi.com
Remediation Strategies for Environmentally Relevant Analogs
The environmental presence of this compound, commonly known as thymol (B1683141), and its structurally similar analogs, such as alkylphenols, necessitates the development of effective remediation strategies. These compounds can enter ecosystems through various industrial and agricultural waste streams. Research has focused on several promising techniques for their removal from contaminated soil and water, including phytoremediation, adsorption, and advanced oxidation processes.
Bioremediation and Phytoremediation
Bioremediation leverages the metabolic capabilities of microorganisms to degrade pollutants. While specific studies on the bioremediation of this compound are limited, research on related phenolic compounds indicates that certain bacteria and fungi can utilize them as a carbon source. For instance, Gram-positive bacteria like Nocardia cyriacigeorgica and Mycobacterium neoaurum have been shown to biotransform thymol through different oxidative pathways. nih.gov One pathway involves the hydroxylation of thymol to thymohydroquinone, which is then oxidized to thymobenzoquinone. nih.gov Another pathway includes the hydroxylation of the methyl group, leading to the formation of 3-hydroxy-4-isopropylbenzoic acid. nih.gov The degradation of thymol by these microorganisms results in the formation of less toxic products. nih.gov
Phytoremediation is an eco-friendly and cost-effective approach that utilizes plants to remove, detoxify, or immobilize contaminants from soil and water. researchgate.netresearchgate.net Plants can metabolize phenolic compounds through common metabolic pathways. researchgate.net The process of phytoremediation of phenols involves several mechanisms, including absorption by the roots, translocation to other parts of the plant, and metabolism within plant cells. researchgate.netbangor.ac.uk Enzymes such as peroxidases and laccases play a crucial role in the initial transformation of phenolic pollutants, making them more water-soluble. researchgate.net For example, wheat and rye plants have demonstrated the ability to accelerate the removal of certain phenolic compounds from soil. bangor.ac.uk In the case of phenol, it is absorbed by the roots and transported to the leaves, where it can be partially accumulated or evaporated. bangor.ac.uk
| Remediation Method | Organism/Plant | Mechanism | Key Findings | Reference(s) |
| Bioremediation | Nocardia cyriacigeorgica, Mycobacterium neoaurum | Oxidation via hydroxylation | Two primary pathways for thymol biotransformation identified, leading to less toxic byproducts. | nih.gov |
| Phytoremediation | Wheat (Triticum aestivum), Rye (Secale cereale) | Absorption, Translocation, Metabolism | Demonstrated accelerated removal of phenolic compounds from soil. | bangor.ac.uk |
| Phytoremediation | General | Uptake, Transformation, Conjugation, Sequestration | Plants metabolize phenolics into polar conjugates and incorporate them into cell wall structures as bound residues. | researchgate.net |
Adsorption
Adsorption is a widely used physicochemical treatment method for the removal of organic pollutants from water. This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been investigated for the adsorption of thymol and other alkylphenols from aqueous solutions.
A notable adsorbent is the Zeolite Imidazolate Framework-8 (ZIF-8), a type of metal-organic framework with a high surface area. tandfonline.comtandfonline.com Studies have shown that ZIF-8 exhibits a high adsorption capacity for thymol, reaching a maximum of 454.6 mg/g. tandfonline.comtandfonline.com The adsorption process is influenced by factors such as the pH of the solution, the initial concentration of thymol, and the contact time. tandfonline.comtandfonline.com The optimal pH for thymol adsorption on ZIF-8 was found to be 6.1. tandfonline.comtandfonline.com The adsorption kinetics fit well with a pseudo-first-order model. tandfonline.com
Pillared bentonite (B74815) clay is another effective adsorbent for thymol. scirp.org This material has demonstrated an adsorption capacity of approximately 319.5 mg/g. scirp.org The adsorption process is rapid, with about 90% of the thymol being adsorbed within the first 20 minutes. scirp.org The experimental data for thymol adsorption on pillared bentonite align well with the Freundlich isotherm model. scirp.org
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference(s) |
| Zeolite Imidazolate Framework-8 (ZIF-8) | 454.6 | 6.1 | Pseudo-first-order | Langmuir, Freundlich | tandfonline.comtandfonline.com |
| Pillared Bentonite | 319.5 | 7.54 | Pseudo-first-order | Freundlich | scirp.org |
| Hollow Carbon Nanospheres | - | - | - | - | nih.gov |
| Silica Nanospheres | - | - | - | - | nih.gov |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are particularly effective for the degradation of recalcitrant organic compounds like thymol.
One studied AOP for thymol degradation is the VUV/UV/NaClO process, which combines vacuum ultraviolet and ultraviolet radiation with sodium hypochlorite. globethesis.com This process has shown great potential in treating pharmaceuticals and personal care products in water. globethesis.com The degradation of thymol in this system is primarily driven by hydroxyl radicals (·OH) and chlorine radicals (Cl·). globethesis.com The reaction mechanism involves substitution, addition, and oxidative decomposition, leading to the formation of intermediates such as chlorothymol (B1668835) and thymoquinone, which are further broken down into smaller organic molecules. globethesis.com It is important to note that some of the degradation products may exhibit toxicity, which can fluctuate during the treatment process. globethesis.com
Other AOPs, such as ozonation and the Fenton process (Fe²⁺/H₂O₂), have been shown to be effective for the degradation of phenol, a structurally related compound. nih.gov Among various AOPs, the Fenton reagent was found to have the fastest degradation rate for phenol. nih.gov
| AOP Method | Key Reactants/Conditions | Mechanism | Degradation Products | Key Findings | Reference(s) |
| VUV/UV/NaClO | VUV/UV radiation, NaClO | Generation of ·OH and Cl· radicals | Chlorothymol, Thymoquinone, smaller organic molecules | Effective for thymol degradation, but intermediate toxicity is a concern. | globethesis.com |
| Fenton Process | Fe²⁺, H₂O₂ | Generation of ·OH radicals | - | Fastest degradation rate for phenol among tested AOPs. | nih.gov |
| Ozonation | O₃ | Direct oxidation and ·OH radical formation | - | Cost-effective method for phenol degradation. | nih.gov |
| Catalytic Oxidation | KHSO₅, FePcTS catalyst | Oxidation | Thymoquinone, polymeric products | High conversion of thymol (99%) in a short time. | researchgate.net |
Future Directions and Open Research Questions for 4 2 Methyl 1 1 Methylethyl Propyl Phenol
Exploration of Novel Synthetic Pathways to Enhance Efficiency
The conventional synthesis of 4-alkylphenols often relies on Friedel-Crafts alkylation, which can be beset by challenges such as low regioselectivity (formation of ortho- and meta-isomers), polyalkylation, and the use of hazardous acid catalysts. rsc.org Future research will undoubtedly focus on developing more efficient, selective, and sustainable synthetic methodologies.
Key research objectives in this area include:
Development of Shape-Selective Solid Acid Catalysts: Investigating microporous and mesoporous materials like zeolites and sulfonic acid-functionalized resins could offer a pathway to improved para-selectivity. whiterose.ac.uknih.gov The tailored pore structures of these catalysts can sterically hinder the formation of the ortho-isomer, directing alkylation to the more accessible para position.
Advanced Catalytic Systems: Research into homogeneous and supported organometallic catalysts could provide milder reaction conditions and higher selectivity. researchgate.net Recent advances in C-H functionalization offer a more atom-economical approach, potentially allowing for the direct coupling of phenol (B47542) with suitable alkyl precursors, bypassing traditional electrophilic substitution pathways. researchgate.netrsc.orgnih.gov
Process Intensification and Green Chemistry: Future synthetic work will likely explore flow chemistry reactors for better control over reaction parameters, leading to higher yields and purity. The use of greener solvents or even solvent-free conditions, coupled with recyclable catalysts, will be a critical goal to enhance the environmental profile of the synthesis. whiterose.ac.uk
| Catalyst Type | Potential Advantages | Key Research Questions |
|---|---|---|
| Homogeneous Lewis/Brønsted Acids (e.g., AlCl₃, H₂SO₄) | High activity, well-understood mechanisms. | How to control regioselectivity and prevent catalyst waste? |
| Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15) | Recyclable, potential for shape-selectivity, easy separation. whiterose.ac.uknih.gov | Can pore size and acidity be tuned for optimal para-selectivity? |
| Supported Metal Catalysts (e.g., Pd/C, Fe-porphyrin) | High efficiency, potential for novel C-H activation pathways. rsc.orgresearchgate.net | What are the most effective metal-ligand combinations? |
| Enzymatic Catalysts (e.g., Laccases, Peroxidases) | High selectivity, mild reaction conditions, environmentally benign. | Can enzymes be engineered for non-natural alkylation reactions? |
Discovery of New Chemical Reactivity and Derivatization Opportunities
The reactivity of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol is dominated by its hydroxyl group and the aromatic ring, but future research could unlock novel transformations, particularly involving the sterically bulky alkyl substituent.
Selective Functionalization of the Alkyl Side Chain: A significant frontier is the development of methods for the selective C-H functionalization of the branched alkyl group. This could introduce new functional moieties (e.g., hydroxyl, amino, carboxyl groups), transforming the simple phenol into a complex multifunctional molecule without altering the core phenolic antioxidant structure.
Synthesis of Hybrid Molecules: The phenolic scaffold is an excellent platform for creating hybrid molecules. mdpi.com By linking it to other pharmacophores or functional units (e.g., UV absorbers, flame retardants, bioactive heterocycles), researchers could develop derivatives with dual or synergistic properties. nih.govnih.govmdpi.com For example, creating a hybrid with a benzophenone (B1666685) moiety could yield a single molecule that provides both antioxidant and UV-stabilizing functions to a polymer. nih.gov
Controlled Oxidation and Coupling Reactions: While sterically hindered phenols are known to form stable phenoxyl radicals, controlling the subsequent reactions of these radicals could lead to novel dimers, oligomers, or polymers with unique electronic and material properties. researchgate.net
| Reaction Type | Target Site | Potential Functional Property |
|---|---|---|
| Etherification/Esterification | Phenolic -OH | Modify polarity, create prodrugs, link to polymer backbones. nih.gov |
| Electrophilic Aromatic Substitution | Aromatic Ring (ortho positions) | Introduce directing groups or additional functional sites. |
| Side-Chain C-H Activation | Alkyl Group | Introduce new functionalities (e.g., -OH, -NH₂, -COOH) for advanced applications. |
| Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Aryl Halide Derivative | Build complex molecular architectures and conjugated systems. |
Advanced Material Applications beyond Current Research
The structural features of this compound, particularly its steric hindrance, make it a prime candidate for use as a stabilizer in polymers. vinatiorganics.comamfine.com However, future research could explore its role as a key building block in the creation of advanced materials.
High-Performance Polymers: An open research question is whether this compound can be used as a monomer in polymerization reactions. Incorporation into the backbones of polyesters, polycarbonates, or epoxy resins could create materials with intrinsic thermal and oxidative stability, superior to materials where it is merely an additive.
Functional Coatings and Adhesives: Derivatives of the phenol could be developed for use in high-performance coatings and adhesives, where its antioxidant properties would protect against environmental degradation and its bulky structure could enhance properties like hydrophobicity or thermal resistance. vinatiorganics.com
Damping and Energy Absorption Materials: Hindered phenols have been investigated for their use in hybrid damping materials. nih.gov The bulky, non-polar alkyl group could disrupt polymer chain packing, creating free volume and enhancing viscoelastic energy dissipation, a desirable trait for applications in vibration and noise reduction.
| Application Area | Function of the Phenol Moiety | Research Goal |
|---|---|---|
| Polymer Additive | Primary antioxidant, radical scavenger. amfine.com | Enhance long-term stability of polyolefins, elastomers, etc. |
| Polymer Monomer | Builds inherent stability into the polymer backbone. | Create next-generation, high-stability polyesters or polycarbonates. |
| Specialty Resins | Cross-linking agent, property modifier. | Develop novel epoxy resins or phenolic resins with superior thermal properties. |
| Damping Materials | Plasticizer, modifier of viscoelastic properties. nih.gov | Optimize polymer-phenol blends for broad-temperature-range damping. |
Deeper Theoretical Insights into Structure-Property Relationships
Computational chemistry offers powerful tools to predict properties and guide experimental work, saving significant time and resources. For this compound, theoretical studies can provide profound insights.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features (like the size and branching of the alkyl group) with antioxidant activity. nih.govnih.govscienceopen.commdpi.com This would allow for the in-silico design of new derivatives with enhanced radical-scavenging capabilities.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate key parameters related to antioxidant potential, such as bond dissociation enthalpy (BDE) of the O-H bond, ionization potential (IP), and electron affinity (EA). nih.gov These calculations can help elucidate the precise mechanism of antioxidant action and benchmark its potential efficacy against known antioxidants.
Molecular Dynamics Simulations: Simulations of this molecule within a polymer matrix could reveal how it orients itself, its mobility, and its interactions with polymer chains. This would provide a molecular-level understanding of its function as a stabilizer and guide the design of more compatible and effective antioxidant systems.
| Computational Method | Key Parameter(s) | Predicted Property/Insight |
|---|---|---|
| DFT | Bond Dissociation Enthalpy (BDE) | Ease of hydrogen atom donation (antioxidant activity). mdpi.com |
| DFT | HOMO/LUMO Energies | Electron-donating ability, reactivity, redox potential. nih.govmdpi.com |
| QSAR | Molecular Descriptors (e.g., LogP, volume) | Correlation of structure with biological activity or physical properties. nih.govresearchgate.net |
| Molecular Dynamics | Interaction Energies, Diffusion Coefficient | Compatibility and behavior within a polymer matrix or at a biological interface. |
Development of Next-Generation Analytical Techniques for Detection and Quantification
Given that many alkylphenols are considered endocrine-disrupting compounds (EDCs), developing highly sensitive and selective analytical methods for their detection in environmental and biological matrices is paramount. rsc.orgnih.gov
Hyphenated Mass Spectrometry Techniques: Future methods will move towards more advanced hyphenated techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.comox.ac.uknih.gov These methods offer superior selectivity and lower limits of detection compared to single-quadrupole MS, which is crucial for trace-level analysis in complex samples like wastewater or food. thermofisher.comresearchgate.net
Advanced Sample Preparation: Research into miniaturized and automated sample preparation techniques, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), will aim to reduce solvent consumption and improve extraction efficiency, in line with the principles of green analytical chemistry. nih.gov
Novel Biosensor Platforms: A significant area of innovation lies in the development of biosensors for rapid, portable, and real-time monitoring. rsc.org Research could focus on using estrogen receptors, antibodies, or molecularly imprinted polymers (MIPs) as recognition elements on electrochemical or optical sensor platforms to detect the potential endocrine-disrupting activity of this compound and its metabolites. researchgate.netacs.orgmdpi.com
| Technique | Typical Use | Future Research Direction |
|---|---|---|
| GC-MS / HPLC-UV | Routine quantification and identification. nih.gov | Improvement of column chemistries for better isomer separation. |
| GC-MS/MS, LC-MS/MS | Trace-level quantification in complex matrices (environmental, food). thermofisher.comijpsjournal.com | Development of multi-residue methods for simultaneous analysis of various EDCs. |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Unknown metabolite identification, non-target screening. | Creation of spectral libraries for environmental transformation products. |
| Biosensors (Electrochemical, SPR) | Screening for biological activity (e.g., estrogenicity). rsc.orgmdpi.com | Integration into portable, field-deployable devices for on-site monitoring. |
Interdisciplinary Research Potential Involving this compound
The full potential of this compound will be realized through research that crosses traditional disciplinary boundaries.
Medicinal Chemistry and Pharmacology: The antioxidant properties of sterically hindered phenols suggest a potential role in mitigating diseases associated with oxidative stress. nih.gov Future research could explore derivatives of this compound for cytoprotective effects or as scaffolds for novel therapeutic agents. mdpi.comnih.gov Its ability to interact with biological membranes due to the lipophilic alkyl chain is another avenue for pharmacological investigation.
Environmental Science and Ecotoxicology: A critical interdisciplinary effort is needed to understand the environmental fate, persistence, and potential toxicity of this molecule. Studies on its biodegradability by microorganisms and its potential to bioaccumulate are essential. Its interaction with hormone receptors, such as the estrogen receptor, must be thoroughly investigated to assess its risk as an endocrine disruptor. rsc.orgnih.gov
Supramolecular Chemistry: The phenol group is an excellent hydrogen bond donor, and the bulky alkyl group provides a large, non-polar surface. This combination could be exploited in supramolecular chemistry to design host-guest complexes, self-assembling monolayers, or functional organic frameworks where the molecule acts as a structural or recognition component.
Q & A
Q. What are the established synthetic routes for 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, and what are their mechanistic considerations?
The compound is synthesized via alkylation of phenol with branched olefins. A common method involves reacting phenol with α-olefins in the presence of acid catalysts (e.g., H₂SO₄ or AlCl₃) under controlled temperatures (80–120°C). Mechanistically, the reaction proceeds through electrophilic substitution, where the olefin acts as an alkylating agent. Side products may arise from competing para/ortho substitution or over-alkylation, necessitating purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and branching patterns (e.g., distinguishing isopropyl and methylpropyl groups).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 220.23).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% recommended for research) using C18 columns with UV detection at 270 nm .
Q. How can thermodynamic properties like enthalpy of formation (ΔfH°) be experimentally determined?
Gas-phase calorimetry is the gold standard. For this compound, ΔfH°gas can be derived using combustion calorimetry or comparative analysis with structurally analogous phenols. Reported values for similar compounds range from -191.4 kJ/mol (alkylated phenol derivatives) .
| Property | Value | Method | Reference |
|---|---|---|---|
| ΔfH°gas | -191.4 kJ/mol | Combustion |
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermodynamic or spectroscopic data across studies?
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:
Q. What experimental design considerations are critical for evaluating biological activity in vitro?
- Dose-Response Curves: Use a logarithmic concentration range (1 nM–100 μM) to assess cytotoxicity or receptor binding.
- Positive Controls: Include structurally related bioactive phenols (e.g., 4-tert-amylphenol ).
- Assay Compatibility: Opt for luminescence-based assays for high-throughput screening to avoid interference from phenolic autofluorescence .
Q. How should regulatory compliance be integrated into safety evaluations for laboratory handling?
Follow the RIFM safety evaluation framework , which includes:
Q. What strategies mitigate challenges in nomenclature and structural identification of branched phenolic derivatives?
- Use IUPAC nomenclature over trivial names to avoid ambiguity (e.g., “this compound” vs. “p-tert-pentylphenol”).
- Employ crystallographic data (e.g., CCDC entries) to resolve stereochemical ambiguities.
- Cross-reference CAS Registry Numbers (e.g., 53555-66-1 for related isomers) to ensure accuracy .
Methodological Guidance for Data Interpretation
Q. How can computational modeling (e.g., DFT) complement experimental studies of this compound?
Q. What are the best practices for environmental fate studies in aquatic systems?
- Hydrolysis Stability: Conduct pH-dependent studies (pH 4–9) at 25°C to assess degradation half-life.
- Bioaccumulation Potential: Measure logP (estimated ~4.2) to predict lipid solubility and biomagnification risks.
- Metabolite Identification: Use LC-QTOF-MS to detect oxidation byproducts (e.g., quinones) .
Tables of Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
